![molecular formula C23H25IN2O2 B1139293 mAChR-IN-1](/img/structure/B1139293.png)
mAChR-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mAChR-IN-1 is a selective inhibitor of muscarinic acetylcholine receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors are involved in various physiological processes, including cognition, motor control, and autonomic functions. This compound is particularly significant in research due to its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia .
准备方法
The synthesis of mAChR-IN-1 involves several steps, starting from commercially available aryl fluorides and Boc-protected 4-aminopiperidine. The synthetic route includes a convergent reaction protocol, which involves the modification of the Miyaura reaction and alcohol-enhanced copper-mediated radiofluorination. This procedure yields the radiotracer with high radiochemical purity and is amenable to automation for routine production .
化学反应分析
mAChR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学研究应用
Cognitive Enhancement
Research indicates that mAChR-IN-1 can enhance cognitive functions by modulating synaptic plasticity. The M1 receptor subtype is predominantly expressed in the prefrontal cortex, where it plays a crucial role in cognitive processes such as learning and memory.
- Case Study: Schizophrenia
A study demonstrated that the selective activation of M1 receptors could reverse cognitive deficits associated with schizophrenia. The use of this compound in conjunction with positive allosteric modulators showed significant improvements in long-term depression (LTD) and cognitive function in PCP-treated mice, suggesting that M1 modulation may offer new treatment avenues for schizophrenia .
Neuroprotection
This compound has shown promise in neuroprotective applications, particularly concerning neurodegenerative diseases like Alzheimer's disease.
- Case Study: Alzheimer's Disease
In transgenic mouse models of Alzheimer's disease, the loss of M1 receptors was linked to increased amyloid-beta production and plaque accumulation. Administering this compound helped restore non-amyloidogenic processing of amyloid precursor protein (APP), indicating its potential to mitigate amyloid pathology and promote neuroprotection .
Modulation of Neurotransmitter Release
The modulation of neurotransmitter release by this compound has implications for various neurological conditions.
- Mechanism of Action
Activation of M1 receptors enhances the release of neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation and cognitive function. Studies have shown that using this compound can lead to improvements in mood-related behaviors in animal models, suggesting its potential use as an adjunct therapy for mood disorders .
Gastrointestinal Applications
Beyond neurological applications, this compound has been explored for its effects on gastrointestinal motility.
- Case Study: Gastrointestinal Disorders
Research indicates that M1 receptor antagonists can influence gastrointestinal smooth muscle contraction. In studies involving knockout mice lacking specific mAChR subtypes, it was observed that modulation via this compound could alleviate symptoms associated with gastrointestinal dysmotility .
Cancer Research
Emerging evidence suggests that this compound may play a role in cancer biology.
- Case Study: Prostate Cancer
Research has indicated that M1 receptor antagonism can inhibit cell proliferation and metastasis in prostate cancer models. This finding presents a novel approach to targeting cancer progression through selective modulation of muscarinic receptors .
Data Table: Summary of Applications
作用机制
mAChR-IN-1 exerts its effects by selectively inhibiting muscarinic acetylcholine receptors. These receptors are activated by the neurotransmitter acetylcholine, which binds to the receptor and triggers a cascade of intracellular signaling pathways. This compound blocks this activation, thereby modulating the physiological processes mediated by these receptors. The molecular targets include various subtypes of muscarinic acetylcholine receptors, and the pathways involved include the phospholipase C and inositol trisphosphate signaling pathways .
相似化合物的比较
mAChR-IN-1 is unique due to its high selectivity for muscarinic acetylcholine receptors. Similar compounds include:
Arecaidine derivatives: These compounds act as antagonists for muscarinic acetylcholine receptors and are used in drug development.
Piperazine-triazole derivatives: These compounds have muscarinic acetylcholine receptor blocking activity and are used in pharmacological research. The uniqueness of this compound lies in its selective inhibition, which makes it a valuable tool in both research and therapeutic applications
生物活性
Muscarinic acetylcholine receptors (mAChRs) are a significant class of G protein-coupled receptors that play crucial roles in various physiological processes, particularly in the central nervous system (CNS). The compound mAChR-IN-1 has emerged as a noteworthy selective antagonist of the M1 subtype of these receptors, which is implicated in cognitive functions and neurodegenerative diseases. This article delves into the biological activity of this compound, exploring its mechanisms, effects on signaling pathways, and potential therapeutic applications.
Overview of this compound
This compound is designed to selectively inhibit M1 mAChRs, which are predominantly expressed in brain regions associated with memory and learning, such as the prefrontal cortex and hippocampus. The selective blockade of M1 receptors may provide insights into their role in cognitive processes and offer avenues for developing treatments for disorders like Alzheimer's disease and schizophrenia.
The primary mechanism through which this compound exerts its effects is by blocking the M1 receptor's interaction with G proteins. This inhibition alters downstream signaling pathways that are typically activated by acetylcholine binding. The following table summarizes key signaling pathways affected by M1 receptor activity:
Signaling Pathway | Effect of M1 Activation | Impact of this compound |
---|---|---|
Phospholipase C (PLC) | Increased intracellular calcium levels | Decreased calcium mobilization |
Protein Kinase C (PKC) | Enhanced phosphorylation of target proteins | Inhibition of PKC-mediated effects |
Adenylyl Cyclase | Decreased cAMP production | Disruption of cAMP signaling |
Cognitive Effects
Studies have shown that selective inhibition of M1 receptors can lead to cognitive impairments. For instance, in animal models, this compound administration resulted in deficits in tasks requiring memory and learning, which aligns with the role of M1 receptors in synaptic plasticity and cognitive function.
In a notable case study involving transgenic mice expressing a human amyloid precursor protein, treatment with this compound led to increased amyloid-beta production, indicating that M1 receptor activity may have protective effects against amyloid-related neurotoxicity .
Neurodegenerative Disease Models
Research indicates that M1 receptor antagonists like this compound could exacerbate symptoms associated with neurodegenerative diseases. For example, studies have demonstrated that genetic deletion or pharmacological blockade of M1 receptors in models of Alzheimer's disease resulted in worsened cognitive deficits . This suggests that while this compound may provide insights into receptor function, its use as a therapeutic agent requires careful consideration due to potential adverse effects.
Case Studies
Case Study 1: Alzheimer's Disease Model
In a study utilizing an Alzheimer's disease mouse model, researchers observed that administration of this compound led to significant behavioral deficits in spatial memory tasks. The findings highlighted the critical role of M1 receptor signaling in maintaining cognitive functions and suggested that antagonism could worsen disease progression .
Case Study 2: Schizophrenia
Another investigation focused on schizophrenia models revealed that reduced expression of M1 receptors correlated with cognitive impairments. Treatment with this compound exacerbated these deficits, reinforcing the notion that M1 receptor activity is vital for cognitive health and suggesting that antagonists may not be suitable for treating cognitive symptoms in schizophrenia .
属性
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRTFJPHDSXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。